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Compound of Interest

Compound Name:
3'-Chloro-3-(3,5-

dimethylphenyl)propiophenone

CAS No.: 898780-53-5

Cat. No.: B3023890

Get Quote

Structural and Synthetic Paradigm of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone: A

Comprehensive Guide for Drug Discovery

Executive Overview & Molecular Architecture
In the landscape of modern medicinal chemistry, the 1,3-diarylpropan-1-one (dihydrochalcone)

framework serves as a privileged scaffold for developing novel therapeutics. The target

molecule, 3'-chloro-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-53-5)[1], is a

highly functionalized derivative within this class.

Structurally, the molecule consists of three distinct domains:

Ring A (Hydrogen Bond Acceptor/Lipophilic Domain): A 3-chlorophenyl ring derived from the

acetophenone precursor. The meta-chloro substitution enhances the molecule's lipophilicity

(LogP) and provides metabolic stability against cytochrome P450-mediated aromatic

oxidation.
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The Linker (Conformational Flexibility): A saturated three-carbon propanone chain. Unlike its

rigid chalcone precursor, the sp3-hybridized ethylene bridge allows the two aryl rings to

adopt non-planar, orthogonal conformations necessary for induced-fit binding in deep protein

pockets[2].

Ring B (Hydrophobic Anchor): A 3,5-dimethylphenyl group. The symmetrical methyl groups

act as steric anchors, often occupying hydrophobic sub-pockets in target receptors (such as

the active sites of inflammatory kinases).

Table 1: Quantitative Physicochemical Profile

Parameter Specification

IUPAC Nomenclature
1-(3-chlorophenyl)-3-(3,5-
dimethylphenyl)propan-1-one

CAS Registry Number 898780-53-5

PubChem CID 24726499

Molecular Formula C17H17ClO

Molecular Weight 272.77 g/mol

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)

| Rotatable Bonds | 4 |

Strategic Synthesis & Causality
The architectural assembly of 3'-chloro-3-(3,5-dimethylphenyl)propiophenone requires a

highly controlled, two-step synthetic sequence: a base-catalyzed Claisen-Schmidt

condensation followed by a chemoselective reduction[3].

Causality in Reaction Design: The primary challenge in this synthesis is the chemoselectivity of

the second step. The intermediate chalcone contains three reducible moieties: the
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-unsaturated alkene, the carbonyl group, and the aryl chloride. Standard heterogeneous
catalytic hydrogenation (e.g., Pd/C with

) is contraindicated because it frequently leads to the hydrodehalogenation of the 3'-chloro
substituent and over-reduction of the ketone to a secondary alcohol.

To bypass this, we utilize Wilkinson’s Catalyst

. Operating via a homogeneous mechanism, this bulky transition-metal complex is highly
sensitive to steric hindrance and electronic factors. It selectively coordinates to and reduces the
unhindered alkene while completely ignoring the polar carbonyl and the robust C-Cl bond,
ensuring absolute regiocontrol[2].

Self-Validating Experimental Protocols
Step 1: Synthesis of the Intermediate Chalcone
(E)-1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-chloroacetophenone (10.0

mmol) and 3,5-dimethylbenzaldehyde (10.0 mmol) in 50 mL of absolute ethanol.

Causality: Ethanol is selected as the solvent because it solubilizes both aromatic

precursors but has lower solubility for the highly conjugated chalcone product. This allows

the product to precipitate upon cooling, driving the equilibrium forward via Le Chatelier's

principle.

Catalysis: Cool the mixture to 0°C. Dropwise, add 10 mL of a 20% aqueous NaOH solution

while stirring vigorously.

Causality: The base deprotonates the

-carbon of the acetophenone to form a nucleophilic enolate, which attacks the electrophilic
carbonyl of the benzaldehyde.

Propagation & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours.

Neutralize with 1M HCl, filter the resulting yellow precipitate, and recrystallize from hot

ethanol.

Orthogonal Validation:
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1H NMR (

): Confirm the formation of the

-isomer by identifying the characteristic trans-alkene doublet signals for the

and

protons at

~7.5 - 7.8 ppm, exhibiting a large coupling constant (

Hz).

Step 2: Chemoselective Reduction to Dihydrochalcone
1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

System Purging: In an oven-dried Schlenk flask, dissolve the intermediate chalcone (5.0

mmol) in 30 mL of a degassed Toluene/Ethanol (1:1) mixture.

Catalyst Addition: Add Wilkinson's catalyst

(0.25 mmol, 5 mol%). Seal the flask and purge the atmosphere with Argon three times.

Hydrogenation: Introduce Hydrogen gas (

) via a balloon (1 atm). Stir the homogenous red-brown solution at room temperature for 12
hours.

Causality: Mild pressure (1 atm) and room temperature are strictly maintained to prevent

any background reduction of the ketone or cleavage of the aryl-chloride bond.

Workup: Concentrate the mixture under reduced pressure. Purify the residue via flash

column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1) to yield a white solid.

Orthogonal Validation:

Mass Spectrometry (LC-MS): Confirm the exact mass and ensure the retention of the 3:1

isotopic ratio indicative of the chlorine atom (
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Cl :

Cl).

1H NMR (

): Validate the disappearance of the alkene doublets and the emergence of two coupled,
triplet-like multiplets at

~3.0 - 3.3 ppm, corresponding to the newly saturated

bridge.

IR Spectroscopy: Confirm the retention of the strong carbonyl stretching frequency at

~1680

.

Pharmacological Scaffolding & Biological
Relevance
Dihydrochalcones and 1,3-diarylpropan-1-ones are extensively documented for their potent

anti-inflammatory properties. Specifically, these scaffolds are known to inhibit the production of

Nitric Oxide (NO) in activated macrophages by downregulating the expression of inducible

Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[4].

Mechanistically, molecules like 3'-chloro-3-(3,5-dimethylphenyl)propiophenone act

upstream by attenuating the NF-

B signaling cascade. By preventing the phosphorylation of the I

B kinase (IKK) complex, the dihydrochalcone prevents the degradation of I

B, thereby trapping NF-

B in the cytosol and blocking its translocation to the nucleus where it would otherwise trigger
inflammatory gene transcription[4].
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Mechanism of NF-κB pathway inhibition by dihydrochalcone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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